molecular formula C5H8O4 B7799010 2-Acetoxypropanoic acid CAS No. 3853-80-3

2-Acetoxypropanoic acid

Cat. No.: B7799010
CAS No.: 3853-80-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
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Description

2-Acetoxypropanoic acid, also known as α-Acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄ and a molecular weight of 132.11 g/mol . It is a derivative of lactic acid where the hydroxyl group is acetylated. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxypropanoic acid can be synthesized through the acetoxylation of lactic acid. This process involves reacting lactic acid with acetic acid in the presence of a catalyst. One common method uses Amberlyst-15 cation exchange resin as a catalyst in a continuous reactive distillation column . The reaction typically occurs at atmospheric pressure and involves high conversion rates of lactic acid to this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method enhances the separation of acetic acid and water, allowing for efficient synthesis of the compound from aqueous lactic acid solutions .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxypropanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield lactic acid and acetic acid.

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Various nucleophiles can be used to replace the acetoxy group, depending on the desired product.

Major Products Formed:

    Hydrolysis: Lactic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Acetoxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetoxypropanoic acid involves its conversion to lactic acid and acetic acid through hydrolysis. The lactic acid can then enter various metabolic pathways, including glycolysis and the citric acid cycle. The acetoxy group facilitates the compound’s reactivity and its ability to participate in esterification and other chemical reactions .

Comparison with Similar Compounds

    Lactic Acid: The parent compound of 2-acetoxypropanoic acid.

    Acetic Acid: A product of the hydrolysis of this compound.

    Propanoic Acid: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct reactivity and properties compared to its parent compound, lactic acid. This makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
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Record name alpha-Acetolactate
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Record name 2-Acetoxypropanoic acid
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Record name 2-Acetoxypropionic acid
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Record name Propanoic acid, 2-(acetyloxy)
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Record name 2-Acetoxypropionic Acid
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Record name ACETYLLACTIC ACID
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Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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